5-Ethoxy-1-(2-pyridinylsulfonyl)-2-pyrrolidinone
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Overview
Description
5-Ethoxy-1-(2-pyridinylsulfonyl)-2-pyrrolidinone is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidinone core with an ethoxy group and a pyridinylsulfonyl substituent, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-1-(2-pyridinylsulfonyl)-2-pyrrolidinone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethoxy Group: This step often involves the use of ethylating agents such as ethyl iodide or ethyl bromide in the presence of a base.
Attachment of the Pyridinylsulfonyl Group: This is usually done through a sulfonylation reaction using reagents like pyridine-2-sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-1-(2-pyridinylsulfonyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and pyridinylsulfonyl groups can be substituted under appropriate conditions using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
5-Ethoxy-1-(2-pyridinylsulfonyl)-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethoxy-1-(2-pyridinylsulfonyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The pyridinylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The ethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-1-(2-pyridinylsulfonyl)-2-pyrrolidinone
- 5-Propoxy-1-(2-pyridinylsulfonyl)-2-pyrrolidinone
- 5-Butoxy-1-(2-pyridinylsulfonyl)-2-pyrrolidinone
Uniqueness
5-Ethoxy-1-(2-pyridinylsulfonyl)-2-pyrrolidinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the ethoxy group provides a balance between hydrophobicity and hydrophilicity, potentially enhancing its interaction with biological targets and its overall stability.
Properties
CAS No. |
111711-66-1 |
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Molecular Formula |
C11H14N2O4S |
Molecular Weight |
270.31 g/mol |
IUPAC Name |
5-ethoxy-1-pyridin-2-ylsulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C11H14N2O4S/c1-2-17-11-7-6-10(14)13(11)18(15,16)9-5-3-4-8-12-9/h3-5,8,11H,2,6-7H2,1H3 |
InChI Key |
QNLXHWZUFICEFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCC(=O)N1S(=O)(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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